Cas no 117890-81-0 (4-chloro-7-methylpyrido[2,3-d]pyrimidine)
![4-chloro-7-methylpyrido[2,3-d]pyrimidine structure](https://www.kuujia.com/scimg/cas/117890-81-0x500.png)
4-chloro-7-methylpyrido[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-7-methyl-Pyrido[2,3-d]pyrimidine
- 4-Chloro-7-methylpyrido[2,3-d]pyrimidine
- 4-chloro-7-methylpyrido[2,3-d]pyrimidine
-
- MDL: MFCD19690386
- Inchi: InChI=1S/C8H6ClN3/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3
- InChI Key: WIFRGDCMHQEADW-UHFFFAOYSA-N
- SMILES: CC1=CC=C2C(Cl)=NC=NC2=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
4-chloro-7-methylpyrido[2,3-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C370653-50mg |
4-Chloro-7-methylpyrido[2,3-d]pyrimidine |
117890-81-0 | 50mg |
$ 295.00 | 2022-04-01 | ||
Alichem | A029184265-1g |
4-Chloro-7-methylpyrido[2,3-d]pyrimidine |
117890-81-0 | 95% | 1g |
$1100.28 | 2023-09-04 | |
Chemenu | CM105914-1g |
4-chloro-7-methylpyrido[2,3-d]pyrimidine |
117890-81-0 | 97% | 1g |
$*** | 2023-04-03 | |
TRC | C370653-5mg |
4-Chloro-7-methylpyrido[2,3-d]pyrimidine |
117890-81-0 | 5mg |
$ 50.00 | 2022-04-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011268-5G |
4-chloro-7-methylpyrido[2,3-d]pyrimidine |
117890-81-0 | 97% | 5g |
¥ 7,359.00 | 2023-04-07 | |
Chemenu | CM105914-250mg |
4-chloro-7-methylpyrido[2,3-d]pyrimidine |
117890-81-0 | 97% | 250mg |
$*** | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011268-1g |
4-chloro-7-methylpyrido[2,3-d]pyrimidine |
117890-81-0 | 97% | 1g |
¥2427.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011268-5g |
4-chloro-7-methylpyrido[2,3-d]pyrimidine |
117890-81-0 | 97% | 5g |
¥7353.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121530-10g |
4-Chloro-7-methylpyrido[2,3-d]pyrimidine |
117890-81-0 | 97% | 10g |
¥19454.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011268-500mg |
4-chloro-7-methylpyrido[2,3-d]pyrimidine |
117890-81-0 | 97% | 500mg |
¥1595.0 | 2024-04-25 |
4-chloro-7-methylpyrido[2,3-d]pyrimidine Related Literature
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on 4-chloro-7-methylpyrido[2,3-d]pyrimidine
Professional Introduction to 4-chloro-7-methylpyrido[2,3-d]pyrimidine (CAS No. 117890-81-0)
4-chloro-7-methylpyrido[2,3-d]pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 117890-81-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[2,3-d]pyrimidine class, a scaffold that is widely recognized for its pharmacological potential due to its structural similarity to certain bioactive natural products and established drug molecules.
The structural framework of 4-chloro-7-methylpyrido[2,3-d]pyrimidine consists of a fused bicyclic system comprising a pyridine ring and a pyrimidine ring. The presence of a chlorine substituent at the 4-position and a methyl group at the 7-position introduces specific electronic and steric properties that make this compound a versatile intermediate in synthetic chemistry. The chlorine atom, in particular, serves as a valuable handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the methyl group can influence the overall reactivity and binding affinity of the molecule.
In recent years, 4-chloro-7-methylpyrido[2,3-d]pyrimidine has been extensively studied for its potential as a precursor in the development of novel therapeutic agents. The pyrido[2,3-d]pyrimidine core is known to exhibit biological activities across multiple targets, including kinases, transcription factors, and other enzymes involved in cellular signaling pathways. This has made it an attractive scaffold for drug discovery efforts aimed at treating various diseases such as cancer, inflammation, and infectious disorders.
One of the most compelling aspects of 4-chloro-7-methylpyrido[2,3-d]pyrimidine is its role in the synthesis of small-molecule inhibitors. Researchers have leveraged its structural features to design compounds that selectively modulate key biological processes. For instance, derivatives of this scaffold have been explored as inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases and leukemias. The chlorine substituent at the 4-position allows for modifications that enhance binding affinity to target proteins while minimizing off-target effects.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for 4-chloro-7-methylpyrido[2,3-d]pyrimidine derivatives. Molecular modeling studies have revealed insights into how structural modifications can fine-tune pharmacokinetic properties such as solubility, permeability, and metabolic stability. These insights are crucial for optimizing lead compounds into viable drug candidates. Additionally, virtual screening techniques have been employed to identify novel analogs with enhanced potency and selectivity.
The pharmaceutical industry has shown particular interest in 4-chloro-7-methylpyrido[2,3-d]pyrimidine due to its potential applications in oncology. Preclinical studies have demonstrated that certain derivatives exhibit inhibitory effects on tyrosine kinases involved in tumor growth and progression. The ability to modulate these kinases holds promise for developing treatments that are more effective than existing therapies while reducing systemic toxicity. Furthermore, the compound’s compatibility with modern synthetic methodologies makes it an ideal candidate for rapid drug development pipelines.
Another area where 4-chloro-7-methylpyrido[2,3-d]pyrimidine has found utility is in the field of antiviral research. The pyrido[2,3-d]pyrimidine scaffold has been shown to interact with viral enzymes essential for replication. By targeting these enzymes with tailored derivatives of this compound, researchers aim to develop new strategies for combating viral infections. The chlorine and methyl substituents provide opportunities for structural diversification, enabling the design of molecules with improved antiviral activity and reduced resistance profiles.
The synthetic accessibility of 4-chloro-7-methylpyrido[2,3-d]pyrimidine is another factor contributing to its popularity among medicinal chemists. Well-established synthetic routes allow for scalable production of this compound and its derivatives under controlled conditions. This accessibility is critical for both academic research and industrial applications, as it facilitates rapid exploration of chemical space and accelerates the transition from laboratory discoveries to clinical candidates.
In conclusion,4-chloro-7-methylpyrido[2,3-d]pyrimidine (CAS No. 117890-81-0) represents a promising pharmacophore with diverse applications in drug discovery and development. Its unique structural features offer opportunities for designing molecules with targeted biological activities across multiple therapeutic areas. As research continues to uncover new synthetic strategies and pharmacological insights,this compound is poised to play an increasingly important role in the next generation of therapeutic agents.
117890-81-0 (4-chloro-7-methylpyrido[2,3-d]pyrimidine) Related Products
- 2166859-47-6(3-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-ylmethanol)
- 1805699-42-6(3-(2-Chloropropanoyl)-2-ethoxymandelic acid)
- 1805438-84-9(2,5-Bis(trifluoromethyl)-4-iodoanisole)
- 1286793-03-0(5-Acetyl-3,3-difluoroindolin-2-one)
- 1212314-66-3((1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol)
- 1204580-94-8((2-Formyl-5-(trifluoromethyl)phenyl)boronic acid)
- 33184-58-6(2-Benzoyl-4,5-dichlorobenzoic acid)
- 2219374-95-3(2-(4-bromophenyl)-3,3-difluorooxetane)
- 929444-80-4(9-(furan-2-yl)methyl-3-(4-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)
- 1263181-38-9(tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate)
